4-(N-butyl-N-methylsulfamoyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide
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Description
4-(N-butyl-N-methylsulfamoyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a useful research compound. Its molecular formula is C24H29N5O5S2 and its molecular weight is 531.65. The purity is usually 95%.
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Biological Activity
The compound 4-(N-butyl-N-methylsulfamoyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a complex molecule that belongs to the class of sulfonamide derivatives. Sulfonamides are known for their antibacterial properties and enzyme inhibition capabilities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₂₃H₃₁N₅O₄S₂
- Molecular Weight : 485.66 g/mol
The structure features multiple functional groups, including sulfonamide and amide moieties, which are crucial for its biological activity.
Antibacterial Activity
Sulfonamide compounds are primarily recognized for their antibacterial properties. The compound in focus has been evaluated for its effectiveness against various bacterial strains. Studies indicate that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis, a vital process for bacterial reproduction.
- Mechanism of Action : The compound likely inhibits the enzyme dihydropteroate synthase, which is essential in the folate biosynthesis pathway in bacteria. By mimicking para-aminobenzoic acid (PABA), it competes with PABA for binding sites on this enzyme.
Antiviral Activity
Recent studies have also investigated the antiviral potential of sulfonamide derivatives. For instance, similar compounds have shown activity against enteroviruses, suggesting that this compound may possess antiviral properties as well.
Compound | Virus Type | IC50 (µM) | TC50 (µM) | Selectivity Index (SI) |
---|---|---|---|---|
This compound | Enterovirus | TBD | TBD | TBD |
Enzyme Inhibition
Research indicates that this compound may also act as an enzyme inhibitor. Sulfonamides are known to inhibit various enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases characterized by aberrant enzyme activity.
Case Studies and Research Findings
- Antiviral Efficacy : A study published in Molecules demonstrated that certain N-phenylbenzamide derivatives exhibited promising antiviral activity against enterovirus strains with IC50 values ranging from 5.7 µM to 12 µM. This suggests that modifications in the structure can enhance antiviral potency .
- Enzyme Inhibition Studies : Another investigation into sulfonamide derivatives showed their ability to inhibit specific enzymes related to bacterial metabolism. The structure-activity relationship (SAR) analysis revealed that substituents on the benzene ring significantly influence the inhibitory activity against target enzymes .
- Pharmacokinetics and Toxicity : Preliminary studies on toxicity profiles indicated a favorable safety margin for similar compounds, with TC50 values significantly higher than their IC50 values, suggesting a low risk of cytotoxicity .
Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O5S2/c1-5-6-15-29(4)36(33,34)22-11-7-19(8-12-22)23(30)27-20-9-13-21(14-10-20)35(31,32)28-24-25-17(2)16-18(3)26-24/h7-14,16H,5-6,15H2,1-4H3,(H,27,30)(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXDHNMSJZHFIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.